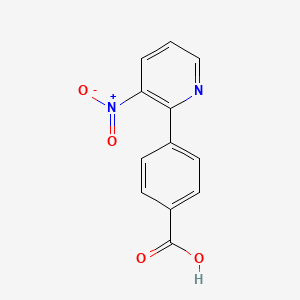

4-(3-Nitropyridin-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEXNJITHGFQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594744 | |

| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847446-89-3 | |

| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 4-(3-nitropyridin-2-yl)benzoic acid, a key building block in medicinal chemistry and materials science. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of 4-(3-Nitropyridin-2-yl)benzoic acid

Substituted pyridyl-benzoic acids are a class of compounds that feature prominently in the development of novel pharmaceuticals and functional materials. The unique electronic properties and steric arrangement of the interconnected aromatic rings make them valuable scaffolds. Specifically, the presence of a nitro group on the pyridine ring, as in 4-(3-nitropyridin-2-yl)benzoic acid, offers a site for further chemical modification, such as reduction to an amino group, which can then be used to construct more complex molecular architectures. This makes the title compound a versatile intermediate for creating libraries of compounds for screening in drug discovery programs and for the synthesis of novel ligands for metal-organic frameworks (MOFs).[1]

The Synthetic Strategy: A Suzuki-Miyaura Approach

The most direct and efficient method for the synthesis of 4-(3-nitropyridin-2-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[4] For our target molecule, the strategy involves the coupling of 2-chloro-3-nitropyridine with 4-carboxyphenylboronic acid.

The general reaction scheme is as follows:

This approach is favored due to its high functional group tolerance, generally high yields, and the commercial availability of the starting materials. The electron-withdrawing nature of the nitro group on the pyridine ring can influence the reactivity of the C-Cl bond, making the optimization of reaction conditions crucial for a successful synthesis.[2]

Mechanistic Insights into the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that generally proceeds through three key steps:[2][4]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (2-chloro-3-nitropyridine) to form a Pd(II) complex.

-

Transmetalation: The organic group from the organoboron compound (4-carboxyphenylboronic acid), activated by a base, is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-(3-nitropyridin-2-yl)benzoic acid.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Chloro-3-nitropyridine | C5H3ClN2O2 | 158.54 | >98% | Commercially Available |

| 4-Carboxyphenylboronic acid | C7H7BO4 | 165.94 | >97% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh3)4 | 1155.56 | >98% | Commercially Available |

| Sodium Carbonate | Na2CO3 | 105.99 | >99% | Commercially Available |

| 1,4-Dioxane | C4H8O2 | 88.11 | Anhydrous | Commercially Available |

| Water | H2O | 18.02 | Deionized | - |

| Ethyl Acetate | C4H8O2 | 88.11 | ACS Grade | Commercially Available |

| Hexane | C6H14 | 86.18 | ACS Grade | Commercially Available |

| Hydrochloric Acid | HCl | 36.46 | 1 M Aqueous | Commercially Available |

Synthetic Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-3-nitropyridine (1.59 g, 10 mmol), 4-carboxyphenylboronic acid (2.00 g, 12 mmol), and sodium carbonate (2.65 g, 25 mmol).

-

Solvent Addition: Add 40 mL of a 3:1 mixture of 1,4-dioxane and deionized water to the flask.

-

Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

-

Reaction: Heat the reaction mixture to 90-95 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

-

Extraction: Add 50 mL of ethyl acetate and 50 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Acidification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Purification: Suspend the crude solid in 50 mL of water and acidify to a pH of 2-3 with 1 M hydrochloric acid. The product will precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to a constant weight.

Expected Yield and Characterization

The expected yield of 4-(3-nitropyridin-2-yl)benzoic acid is typically in the range of 75-85%. The final product should be characterized by standard analytical techniques:

-

1H NMR: To confirm the proton environment of the final product.

-

13C NMR: To confirm the carbon skeleton of the molecule.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

FTIR Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid and nitro groups.[5]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-(3-nitropyridin-2-yl)benzoic acid.

Caption: Synthetic workflow for 4-(3-nitropyridin-2-yl)benzoic acid.

Rationale for Experimental Choices

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.[6] It is relatively stable to air and moisture, making it convenient to handle.

-

Base: Sodium carbonate is a mild and inexpensive base that is sufficient to activate the boronic acid for transmetalation. Stronger bases could potentially lead to side reactions.

-

Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic starting materials and the palladium catalyst, while water is necessary to dissolve the inorganic base.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.

-

Purification: The final product is a carboxylic acid, which allows for a simple and effective purification by acid-base extraction. By acidifying the aqueous solution, the carboxylate salt is protonated, causing the neutral and less water-soluble product to precipitate.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway for the synthesis of 4-(3-nitropyridin-2-yl)benzoic acid. The protocol outlined in this guide is based on well-established chemical principles and offers a clear, step-by-step method for obtaining this valuable chemical intermediate. By understanding the underlying mechanism and the rationale for the experimental conditions, researchers can confidently apply and adapt this methodology for their specific research needs.

References

-

2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central. Available at: [Link]

-

c5sc02983j1.pdf - The Royal Society of Chemistry. Available at: [Link]

- EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents.

-

Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed. Available at: [Link]

-

PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office EP1853548 B - Googleapis.com. Available at: [Link]

-

CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. Available at: [Link]

-

(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. Available at: [Link]

-

(PDF) 3-(4-Pyridyl)benzoic acid - ResearchGate. Available at: [Link]

-

Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5. Available at: [Link]

-

Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC - NIH. Available at: [Link]

-

Synthesis of the nucleophilic coupling partner for a Suzuki coupling.... - ResearchGate. Available at: [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

-

Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. Available at: [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

-

An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives - ResearchGate. Available at: [Link]

-

4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid - Veeprho. Available at: [Link]

Sources

- 1. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of "4-(3-Nitropyridin-2-yl)benzoic acid" NMR analysis

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 4-(3-Nitropyridin-2-yl)benzoic acid

This guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-(3-Nitropyridin-2-yl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and purity assessment of this compound.

Introduction

4-(3-Nitropyridin-2-yl)benzoic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a nitropyridine ring, presents a unique electronic environment. NMR spectroscopy is an indispensable tool for the unambiguous confirmation of its molecular structure. This guide will delve into the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shift assignments and coupling patterns.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is paramount for accurate spectral assignment. The structure and numbering scheme for 4-(3-Nitropyridin-2-yl)benzoic acid are presented below.

Caption: Molecular structure and atom numbering for NMR analysis.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is intrinsically linked to the meticulousness of the experimental setup. Herein, we outline a robust protocol for acquiring high-resolution spectra.

1. Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the compound's probable good solubility and the solvent's ability to exchange with the acidic proton of the carboxylic acid, which can be useful for its identification. Other potential solvents include deuterated chloroform (CDCl₃) or methanol (CD₃OD), though solubility should be verified.[1]

2. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-(3-Nitropyridin-2-yl)benzoic acid.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary. The solution should be clear and free of particulate matter.

3. NMR Instrument Parameters: Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[2]

-

¹H NMR:

-

Pulse sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral width: Approximately 12-16 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: A proton-decoupled experiment (e.g., zgpg30).

-

Spectral width: Approximately 200-220 ppm.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation delay (d1): 2-5 seconds.

-

Caption: Standard workflow for NMR analysis.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum will provide key information about the number of different proton environments and their neighboring protons. Based on the structure, we anticipate signals in the aromatic region and a signal for the carboxylic acid proton.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-4', H-6' (Pyridine) | 8.8 - 9.2 | dd | ~4-5, ~1-2 | 1H | These protons are adjacent to the pyridine nitrogen and are deshielded. They will show coupling to each other and a smaller coupling to H-5'. |

| H-5' (Pyridine) | 7.6 - 8.0 | dd | ~8-9, ~4-5 | 1H | Coupled to both H-4' and H-6'. |

| H-2, H-6 (Benzoic acid) | 8.0 - 8.3 | d | ~8-9 | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group and will be deshielded. They are coupled to H-3 and H-5. |

| H-3, H-5 (Benzoic acid) | 7.7 - 8.0 | d | ~8-9 | 2H | These protons are ortho to the pyridine ring and coupled to H-2 and H-6. |

| COOH | > 12.0 | br s | - | 1H | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift and may exchange with residual water in the solvent.[2] |

¹³C NMR Spectral Analysis (Predicted)

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 12 carbons are expected to be distinct.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[2][3] |

| C-2' (Pyridine) | 155 - 160 | This carbon is attached to the electron-withdrawing nitro group and the benzoic acid ring, leading to a significant downfield shift. |

| C-4', C-6' (Pyridine) | 150 - 155 | These carbons are adjacent to the pyridine nitrogen and are deshielded.[4][5] |

| C-3' (Pyridine) | 145 - 150 | Attached to the nitro group, this carbon will be significantly deshielded. |

| C-1 (Benzoic acid) | 140 - 145 | The ipso-carbon attached to the pyridine ring. |

| C-4 (Benzoic acid) | 135 - 140 | The ipso-carbon attached to the carboxylic acid group. |

| C-2, C-6 (Benzoic acid) | 128 - 132 | These carbons are ortho to the carboxylic acid group. |

| C-3, C-5 (Benzoic acid) | 125 - 130 | These carbons are meta to the carboxylic acid group. |

| C-5' (Pyridine) | 120 - 125 | This carbon is expected to be the most upfield of the pyridine ring carbons. |

Conclusion

The predicted ¹H and ¹³C NMR data provide a comprehensive spectroscopic fingerprint for 4-(3-Nitropyridin-2-yl)benzoic acid. The combination of chemical shifts, coupling constants, and integration values allows for the unambiguous confirmation of the compound's structure. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their experimental data and ensure the identity and purity of their synthesized material.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

- Bardak, F., & Kose, E. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Critical Reviews in Analytical Chemistry, 52(7), 1549-1582.

- Kleinpeter, E., Brühl, I., Heilmann, D., & Thomas, St. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 41(5), 1332-1339.

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Reddit. (2024, July 10). H nmr peaks of benzoic acid. Retrieved from [Link]

-

PubMed. (2022, November 23). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

ScienceDirect. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Retrieved from [Link]

-

UCL Discovery - University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-(4-Pyridyl)benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

PubMed Central. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed. (2019, February 1). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Retrieved from [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

-

MDPI. (n.d.). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

-

Veeprho. (n.d.). 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

-

PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Retrieved from [Link]

-

De Gruyter. (2020, June 18). Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5. Retrieved from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Determination of 4-(3-Nitropyridin-2-yl)benzoic acid

Abstract: This technical guide provides a comprehensive, field-proven methodology for the complete single-crystal X-ray structure determination of the novel compound 4-(3-nitropyridin-2-yl)benzoic acid. Intended for researchers in crystallography, medicinal chemistry, and materials science, this document details the workflow from rational synthesis and strategic crystallization to advanced diffraction data analysis. Each step is grounded in established scientific principles, explaining the causality behind experimental choices to ensure a robust and publishable structural solution. The narrative focuses on anticipating molecular behavior, interpreting intermolecular interactions, and adhering to the highest standards of data integrity as promulgated by the International Union of Crystallography (IUCr).

Introduction: The Scientific Imperative

The compound 4-(3-nitropyridin-2-yl)benzoic acid presents a compelling target for structural analysis. Its architecture, featuring a carboxylic acid group (a potent hydrogen bond donor/acceptor), a nitro group (a strong electron-withdrawing group and hydrogen bond acceptor), and two aromatic rings (capable of π-π stacking), suggests a rich and complex supramolecular chemistry. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting its physicochemical properties, designing derivatives with enhanced function for drug development, and engineering novel crystalline materials. This guide serves as a detailed roadmap for achieving that understanding.

Part 1: Synthesis and High-Purity Crystallization

The foundation of any successful crystallographic experiment is a meticulously synthesized and purified compound, followed by the growth of a high-quality single crystal. An amorphous powder or a poorly formed crystal will not diffract X-rays in a manner that allows for structure solution.

Rational Synthesis: A Suzuki-Miyaura Approach

A reliable and versatile method for constructing the target biaryl system is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is well-suited for coupling an aryl halide with an arylboronic acid and is known for its tolerance of various functional groups.[1]

Proposed Protocol:

-

Reactants: 2-Chloro-3-nitropyridine (Aryl Halide) and 4-(methoxycarbonyl)phenylboronic acid (Boronic Ester). The ester form of the benzoic acid is used to prevent potential side reactions involving the acidic proton under the basic reaction conditions.

-

Catalyst System: A palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ is combined with a suitable phosphine ligand (e.g., SPhos, BrettPhos) which is crucial for facilitating the reaction with electron-poor nitroarenes.[3]

-

Base and Solvent: A base like K₃PO₄ or Cs₂CO₃ is used in a solvent such as 1,4-dioxane or toluene/water.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Hydrolysis: Following purification of the resulting ester, the methoxycarbonyl group is hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

-

Purification: The final product, 4-(3-nitropyridin-2-yl)benzoic acid, must be rigorously purified, typically by column chromatography followed by recrystallization, to achieve >99.5% purity. This is a non-negotiable prerequisite for growing diffraction-quality crystals.[4]

The Art of Crystallization: Slow Evaporation

Growing a single crystal is often more art than science, requiring patience and systematic screening of conditions.[5][6] The goal is to achieve supersaturation slowly, allowing molecules to self-assemble into an ordered lattice.[7] For a polar, hydrogen-bonding molecule like our target, the slow evaporation technique from a mixed solvent system is an excellent starting point.[8][9]

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Identify a "good" solvent in which the compound is readily soluble (e.g., Dimethylformamide - DMF) and a "poor" solvent in which it is sparingly soluble (e.g., Ethanol). The two solvents must be miscible.[8]

-

Prepare a Saturated Solution: Dissolve the purified compound (e.g., 10-20 mg) in a minimal amount of the "good" solvent (DMF) in a clean, small vial (e.g., a 4 mL vial). Gentle warming can be used to aid dissolution.[10]

-

Induce Near-Saturation: Slowly add the "poor" solvent (Ethanol) dropwise to the solution until a faint, persistent turbidity is observed. If too much precipitant is added, re-clarify the solution by adding a drop of the "good" solvent.[8]

-

Slow Evaporation: Cover the vial with parafilm and pierce it with a needle 1-2 times. This restricts the rate of evaporation, which is critical for growing large, well-ordered crystals.[8][11]

-

Patience and Observation: Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization incubator) and leave it undisturbed for several days to weeks.[5] High-quality crystals should appear as clear, well-defined geometric shapes.

Part 2: The Crystallographic Workflow: From Crystal to Structure

Once a suitable crystal (ideally 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of X-ray diffraction analysis begins.[12]

Experimental Workflow Diagram

The overall process from data collection to a final, validated structure is a systematic, multi-step workflow.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step-by-Step Data Collection and Processing

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K). This minimizes thermal motion and radiation damage during data collection.

-

Data Collection: The mounted crystal is placed on a modern single-crystal X-ray diffractometer.[12] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam, recording the resulting diffraction patterns on a detector.[13][14]

-

Data Integration and Scaling: The raw diffraction images are processed.[15] The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors. The data is then scaled and merged to produce a single reflection file (.hkl file).[16]

Structure Solution and Refinement

This is the core of the crystallographic analysis, where the diffraction data is translated into a 3D atomic model. The SHELX suite of programs is the industry standard for small-molecule crystallography.[17]

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms, typically with a program like SHELXT.[17] This provides an initial, approximate model of the molecular structure.

-

Structure Refinement: The model is refined against the experimental data using a least-squares minimization program like SHELXL.[18] In this iterative process, atomic positions and displacement parameters are adjusted to improve the agreement between the observed diffraction pattern and the one calculated from the model. This agreement is monitored by the R-factor (R1), which should ideally be below 5% for a well-refined structure.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric restraints (a "riding model"). The carboxylic acid proton is of particular interest and must be correctly assigned.

-

Validation: The final model is rigorously checked for geometric consistency and agreement with the data using validation tools like checkCIF, a service provided by the IUCr.[19]

Part 3: Structural Analysis and Reporting

With a refined structure, the final and most insightful phase begins: interpreting the molecular and supramolecular features.

Crystallographic Data Summary

All quantitative data should be summarized in a standard crystallographic table. The following is a hypothetical but realistic dataset for 4-(3-nitropyridin-2-yl)benzoic acid.

| Parameter | Value |

| Chemical Formula | C₁₂H₈N₂O₄ |

| Formula Weight | 244.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.512(3), 5.431(2), 22.189(7) |

| α, β, γ (°) | 90, 98.54(1), 90 |

| Volume (ų) | 1014.2(6) |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 100(2) |

| Final R1 [I > 2σ(I)] | 0.041 |

| wR2 (all data) | 0.115 |

| CCDC Deposition Number | To be obtained upon deposition |

Analysis of Key Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. For this molecule, hydrogen bonds and π-π stacking are expected to be the dominant forces.[20]

Hydrogen Bonding: Carboxylic acids have a very strong tendency to form robust, centrosymmetric dimers via a pair of O-H···O hydrogen bonds.[21][22][23] This is one of the most reliable and predictable synthons in crystal engineering.[24] The nitro group can also act as a weaker hydrogen bond acceptor for C-H···O interactions.

Caption: Classic Centrosymmetric Carboxylic Acid Dimer Motif.

π-π Stacking: The electron-deficient nitropyridine ring and the electron-rich benzoic acid ring can engage in offset face-to-face or T-shaped π-π stacking interactions.[25][26] These interactions are crucial for stabilizing the crystal lattice in the third dimension.[27] Analysis involves measuring the centroid-to-centroid distances (typically 3.3–3.8 Å) and slip angles between the aromatic planes.[28]

Final Reporting and Data Deposition

Scientific integrity and reproducibility demand that all crystallographic data be made publicly available.[29]

-

CIF File Generation: The final refinement step generates a Crystallographic Information File (CIF).[30][31] This is a standardized text file that contains all necessary information about the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.[32]

-

Data Deposition: The CIF file must be deposited with a public repository, most commonly the Cambridge Crystallographic Data Centre (CCDC).[33][34][35] The CCDC validates the data and issues a unique deposition number, which is required for publication in most scientific journals.[36][37] This ensures that other researchers can access, verify, and build upon the work.

Conclusion

The determination of the crystal structure of 4-(3-nitropyridin-2-yl)benzoic acid is a multi-stage process that combines synthetic chemistry, meticulous crystallization, and rigorous crystallographic analysis. By following the systematic approach outlined in this guide—from a robust Suzuki coupling synthesis to a careful analysis of hydrogen bonding and π-stacking motifs—researchers can obtain a high-quality, publishable crystal structure. This structural information is not merely an endpoint but a critical starting point for understanding the compound's properties and rationally designing future molecules for applications in medicine and materials science.

References

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The crystallographic information file (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]

-

International Union of Crystallography. (n.d.). Crystallographic Information Framework (CIF). IUCr. [Link]

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]

-

Wikipedia. (2023). Crystallographic Information File. [Link]

-

International Union of Crystallography. (2000). The IUCr policy for the protection and the promotion of the STAR File and CIF standards for exchanging and archiving electronic data. Acta Crystallographica Section A, 56(5), 505-505. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit. CCDC. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. CCDC. [Link]

-

Molecular Solids Group, Philipps-Universität Marburg. (n.d.). Crystal Growth. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CIF deposition and validation service. CCDC. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Zhang, L., et al. (2015). Conformational Preferences of π-π Stacking Between Ligand and Protein, Analysis Derived from Crystal Structure Data. Amino Acids, 47(11), 2345-55. [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. [Link]

-

Li, H., et al. (2017). Single-crystal growth of organic semiconductors. MRS Bulletin, 42(7), 503-509. [Link]

-

Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]

-

Mahapatra, S., & Datta, D. (2019). Understanding the Behavior of π–π Interactions in Crystal Structures in Light of Geometry Corrected Statistical Analysis: Similarities and Differences with the Theoretical Models. Crystal Growth & Design, 19(4), 2245-2252. [Link]

-

Mahapatra, S., & Datta, D. (2019). Understanding the Behavior of π-π Interactions in Crystal Structures in the Light of Geometry Corrected Statistical Analysis - Similarities and Differences with the Theoretical Models. ResearchGate. [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Miyazaki, T., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(43), 15266-15269. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3-8. [Link]

-

Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Research on Chemical Intermediates, 48, 1463–1481. [Link]

-

ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]

-

University of Washington, Department of Chemistry. (n.d.). Slow Evaporation Method. [Link]

-

Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme, 13(12), 1269. [Link]

-

University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]

-

University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]

-

ACS Publications. (2019). π−π Stacking in Crystal Engineering: Fundamentals and Applications. Crystal Growth & Design, 19(5), 2561-2563. [Link]

-

ResearchGate. (n.d.). The Importance of Pi-Interactions in Crystal Engineering. Request PDF. [Link]

-

LibreTexts Chemistry. (n.d.). Hydrogen Bonding in carboxylic acids. [Link]

-

NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection [Video]. YouTube. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Université de Rennes. (n.d.). Guide for crystallization. [Link]

-

Grabowski, S. J. (2019). Analysis of Hydrogen Bonds in Crystals. Molecules, 24(21), 3921. [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. [Link]

-

The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]

-

Dauter, Z. (2003). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 50(1), 33-44. [Link]

-

ResearchGate. (2025). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Request PDF. [Link]

-

Smith, G., et al. (2016). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section E, 72(Pt 10), 1474-1481. [Link]

-

Friščić, T., & Jones, W. (2009). Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. Crystal Growth & Design, 9(3), 1621-1637. [Link]

-

Gicquel, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]

-

Sridevi, C., & Haldar, S. (2023). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences, 9(1), 1-15. [Link]

-

Watras, A., et al. (2014). On the origin of surfaces-dependent growth of benzoic acid crystal inferred through the droplet evaporation method. Journal of Thermal Analysis and Calorimetry, 118, 1379-1387. [Link]

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme.de [thieme.de]

- 3. mdpi.com [mdpi.com]

- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 5. How To [chem.rochester.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 8. Slow Evaporation Method [people.chem.umass.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. unifr.ch [unifr.ch]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. portlandpress.com [portlandpress.com]

- 16. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. An Easy Structure - Sucrose [xray.uky.edu]

- 19. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Hydrogen Bonding in carboxylic acids [ns1.almerja.com]

- 22. mdpi.com [mdpi.com]

- 23. books.rsc.org [books.rsc.org]

- 24. japtronline.com [japtronline.com]

- 25. Conformational Preferences of π-π Stacking Between Ligand and Protein, Analysis Derived from Crystal Structure Data Geometric Preference of π-π Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. iucr.org [iucr.org]

- 30. journals.iucr.org [journals.iucr.org]

- 31. iucr.org [iucr.org]

- 32. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 33. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 34. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 35. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 36. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 37. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 4-(3-Nitropyridin-2-yl)benzoic Acid: Properties and Experimental Analysis

Introduction

4-(3-Nitropyridin-2-yl)benzoic acid is a bifunctional organic compound that has garnered interest within the fields of medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a nitropyridine ring, imparts a unique combination of properties that make it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside detailed protocols for its analysis. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, influencing everything from its solubility and reactivity to its potential as a therapeutic agent. This section details the key physical and chemical characteristics of 4-(3-Nitropyridin-2-yl)benzoic acid.

Structural and Molecular Data

A thorough understanding of the molecular structure is the cornerstone of chemical analysis. The table below summarizes the fundamental structural and molecular data for 4-(3-Nitropyridin-2-yl)benzoic acid.

| Property | Value |

|---|---|

| Molecular Formula | C12H8N2O4 |

| Molecular Weight | 244.21 g/mol |

| CAS Number | 847446-89-3 |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CC(=C2)[O-])C(=O)O |

| InChI Key | InChI=1S/C12H8N2O4/c15-12(16)8-3-1-7(2-4-8)11-9-5-6-10(14(17)18)13-11 |

Predicted Physical Properties

| Property | Predicted Value | Method |

|---|---|---|

| Melting Point | ~230-250 °C | Estimation based on similar structures |

| Boiling Point | ~480-520 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| pKa (most acidic) | ~3.8-4.2 (Carboxylic Acid) | Computational prediction |

| LogP | ~2.5-3.0 | Computational prediction |

Synthesis and Reactivity

The synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid is most commonly achieved through a Suzuki coupling reaction. This powerful cross-coupling method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.

General Synthetic Workflow: Suzuki Coupling

The logical flow of a typical Suzuki coupling synthesis for this compound is outlined below. This process highlights the key stages from starting materials to the final product.

// Nodes A [label="Starting Materials:\n2-chloro-3-nitropyridine &\n4-carboxyphenylboronic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Palladium Catalyst (e.g., Pd(PPh3)4)\n& Base (e.g., Na2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction Mixture in\nSolvent (e.g., Toluene/Ethanol/Water)", fillcolor="#FFFFFF", fontcolor="#202124", shape=cylinder]; D [label="Heating under Inert\nAtmosphere (e.g., N2 or Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Reaction Work-up:\n- Acidification\n- Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Purification:\n- Recrystallization or\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Final Product:\n4-(3-Nitropyridin-2-yl)benzoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges A -> C; B -> C; C -> D [label="Reaction Conditions"]; D -> E [label="Post-Reaction"]; E -> F; F -> G; }

Workflow for the Suzuki coupling synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid.

Reactivity Profile

The chemical reactivity of 4-(3-Nitropyridin-2-yl)benzoic acid is dictated by its three primary functional groups: the carboxylic acid, the pyridine ring, and the nitro group.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to an alcohol. Its acidity allows for salt formation with bases.

-

Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, it can be susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

-

Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the pyridine ring towards electrophilic attack. It can be reduced to an amino group, which opens up a wide range of further chemical transformations.

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity and purity of a synthesized compound. The following protocols outline standard methods for the analysis of 4-(3-Nitropyridin-2-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For 4-(3-Nitropyridin-2-yl)benzoic acid, both ¹H and ¹³C NMR would be informative.

3.1.1. Step-by-Step ¹H NMR Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.1.2. Expected ¹H NMR Spectral Features

The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoic acid and nitropyridine rings. The integration of these signals should correspond to the number of protons in each environment. The protons on the benzoic acid ring will likely appear as two doublets, while the protons on the pyridine ring will exhibit a more complex splitting pattern due to their coupling with each other and the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(3-Nitropyridin-2-yl)benzoic acid should display characteristic absorption bands for the carboxylic acid and nitro groups.

3.2.1. Step-by-Step Attenuated Total Reflectance (ATR)-IR Protocol

-

Instrument Preparation: Ensure the ATR crystal is clean. Obtain a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

3.2.2. Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (Carboxylic acid) | 1710-1680 |

| N-O asymmetric stretch (Nitro group) | 1550-1500 |

| N-O symmetric stretch (Nitro group) | 1360-1300 |

| C=C and C=N stretches (Aromatic rings) | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

3.3.1. Step-by-Step Electrospray Ionization (ESI)-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate. Optimize the source parameters, such as capillary voltage and temperature, to achieve a stable signal.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

-

Data Analysis: Determine the mass of the molecular ion and compare it to the calculated molecular weight of 4-(3-Nitropyridin-2-yl)benzoic acid.

3.3.2. Expected Mass Spectral Data

-

Positive Ion Mode ([M+H]⁺): Expected m/z = 245.05

-

Negative Ion Mode ([M-H]⁻): Expected m/z = 243.04

Logical Relationships in Compound Analysis

The characterization of a chemical compound is a multi-faceted process where different analytical techniques provide complementary information. The diagram below illustrates the logical flow and interplay between these techniques for the comprehensive analysis of 4-(3-Nitropyridin-2-yl)benzoic acid.

// Nodes Synthesis [label="Synthesis of\n4-(3-Nitropyridin-2-yl)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Purity [label="Purity Assessment\n(e.g., HPLC, TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Structural Elucidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#FFFFFF", fontcolor="#202124"]; IR [label="IR Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"]; Confirmation [label="Confirmed Structure & Purity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Synthesis -> Purity [label="Initial Product"]; Purity -> Structure [label="Purified Sample"]; Structure -> NMR [label="Provides Connectivity"]; Structure -> IR [label="Identifies Functional Groups"]; Structure -> MS [label="Determines Molecular Weight"]; NMR -> Confirmation; IR -> Confirmation; MS -> Confirmation; }

Logical workflow for the comprehensive analysis of 4-(3-Nitropyridin-2-yl)benzoic acid.

Conclusion

4-(3-Nitropyridin-2-yl)benzoic acid is a compound with significant potential in various scientific domains. A thorough understanding of its physical and chemical properties, coupled with robust analytical methodologies, is paramount for its effective application. This guide has provided a detailed overview of its key characteristics and offered step-by-step protocols for its synthesis and characterization. By following these guidelines, researchers can ensure the quality and reliability of their work with this versatile molecule.

References

Solubility of "4-(3-Nitropyridin-2-yl)benzoic acid" in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-(3-Nitropyridin-2-yl)benzoic acid in Common Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Advancing Pharmaceutical Research

In the landscape of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone. The ability of a compound to dissolve in a given solvent system governs everything from its synthetic purification and formulation to its ultimate bioavailability and efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a project's trajectory and success.

This guide focuses on 4-(3-Nitropyridin-2-yl)benzoic acid , a molecule of interest due to its hybrid structure incorporating both a benzoic acid and a nitropyridine moiety. Such structures are prevalent in medicinal chemistry, often serving as key intermediates or scaffolds for novel therapeutic agents. The absence of readily available, consolidated solubility data for this specific compound necessitates a first-principles approach, combining theoretical analysis with established experimental methodologies. This document aims to provide a robust framework for understanding and determining the solubility of "4-(3-Nitropyridin-2-yl)benzoic acid," empowering researchers to make informed decisions in their synthetic and developmental endeavors.

Molecular Structure and Theoretical Solubility Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a valuable guide, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2]

Chemical Structure of 4-(3-Nitropyridin-2-yl)benzoic acid:

An analysis of the functional groups present in "4-(3-Nitropyridin-2-yl)benzoic acid" allows for a qualitative prediction of its solubility:

-

Carboxylic Acid (-COOH): This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF). The acidic nature of this group also implies that solubility will be significantly enhanced in basic aqueous solutions due to the formation of a highly polar carboxylate salt.

-

Nitropyridine Moiety: The pyridine ring is a polar aromatic system. The strongly electron-withdrawing nitro group (-NO2) further increases the polarity of this part of the molecule. Nitropyridine derivatives are often soluble in polar organic solvents.[3][4]

-

Benzoic Acid Moiety: The benzene ring is non-polar and will contribute to solubility in aromatic and less polar solvents. The solubility of benzoic acid and its nitro-derivatives has been shown to be favorable in solvents like ethanol, methanol, and ethyl acetate.[5][6][7]

Predicted Solubility Profile:

Based on this structural analysis, "4-(3-Nitropyridin-2-yl)benzoic acid" is anticipated to be a polar molecule with a moderate to high melting point. Its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, which can effectively solvate both the polar functional groups and the aromatic rings. Good solubility is also predicted in polar protic solvents like methanol and ethanol. Conversely, it is expected to have low solubility in non-polar solvents such as hexane and limited solubility in water under neutral pH conditions due to the non-polar bulk of the aromatic systems.

Experimental Protocol for Quantitative Solubility Determination

To move from theoretical prediction to empirical data, a rigorous experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Principle

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured.

Materials and Equipment

-

4-(3-Nitropyridin-2-yl)benzoic acid (solid)

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, Hexane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Standard for Quantification:

-

Accurately weigh a known mass of "4-(3-Nitropyridin-2-yl)benzoic acid" and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Generate a calibration curve by analyzing these standards using an appropriate analytical method (e.g., HPLC-UV). This curve will be used to determine the concentration of the saturated solutions.

-

-

Equilibration:

-

Add an excess amount of solid "4-(3-Nitropyridin-2-yl)benzoic acid" to a series of vials, ensuring there is more solid than will dissolve.

-

Pipette a precise volume of each test solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using the pre-established analytical method (e.g., HPLC-UV).

-

Determine the concentration of "4-(3-Nitropyridin-2-yl)benzoic acid" in the diluted samples using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Expected Solubility Data Summary

While direct experimental data for "4-(3-Nitropyridin-2-yl)benzoic acid" is not publicly available, a predictive summary can be formulated based on the principles outlined above and data for analogous structures. This table serves as a guideline for solvent selection in synthesis, purification, and formulation.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, effectively solvates both polar groups and aromatic rings. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a strong polar aprotic solvent capable of disrupting crystal lattice forces. | |

| Acetonitrile | Medium | Polar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Acetone | Medium to Low | Moderate polarity, may have some solvating power. | |

| Polar Protic | Methanol | Medium | Can act as both a hydrogen bond donor and acceptor, interacting well with the carboxylic acid group. |

| Ethanol | Medium | Similar to methanol, but slightly less polar. Solubility of nitrobenzoic acids is high in ethanol.[5] | |

| Water (neutral pH) | Low | The large non-polar surface area of the aromatic rings limits solubility despite the presence of polar groups. | |

| Less Polar | Dichloromethane (DCM) | Low | Intermediate polarity, may show some solubility. Nitro-substituted benzoic acids have some solubility in DCM.[5] |

| Ethyl Acetate | Low | Capable of accepting hydrogen bonds, but overall polarity is lower. | |

| Non-Polar | Toluene | Very Low to Insoluble | Aromatic solvent, might have minimal interaction with the benzene ring, but insufficient to overcome the polarity of the functional groups. |

| Hexane | Insoluble | Highly non-polar, unable to effectively solvate the polar functional groups of the molecule. |

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical and practical framework for understanding and determining the solubility of "4-(3-Nitropyridin-2-yl)benzoic acid." Based on its molecular structure, the compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents such as methanol and ethanol, and poor solubility in non-polar solvents.

The provided experimental protocol offers a reliable method for obtaining quantitative solubility data, which is indispensable for applications in chemical synthesis, purification, and pharmaceutical formulation. For researchers in the field, the next logical step is the execution of these experiments to replace predictive data with empirical results. Furthermore, exploring the use of computational tools and machine learning models could offer deeper insights and accelerate the process of solubility prediction for novel derivatives.[8][9][10][11][12]

References

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020-11-13).

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Hancock, C. K., Pawloski, J. N., & Idoux, J. P. Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). YouTube.

- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-12). YouTube.

- Concept of solubility prediction in organic solvents by machine learning. ResearchGate.

- How to determine the solubility of a substance in an organic solvent? ResearchGate.

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure.

- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013-08-30).

- Benzoic acid - Wikipedia.

- 4-Amino-3-nitropyridine 1681-37-4 wiki - Guidechem.

- 4-Pyridinamine, 3-nitro- - ChemBK. (2024-04-09).

- 3-Nitropyridine CAS#: 2530-26-9 - ChemicalBook.

Sources

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. chembk.com [chembk.com]

- 4. 3-Nitropyridine CAS#: 2530-26-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. digital.library.unt.edu [digital.library.unt.edu]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

CAS number lookup for "4-(3-Nitropyridin-2-yl)benzoic acid"

A Comprehensive Analysis for Chemical Synthesis and Drug Discovery Applications

Abstract

This technical guide provides an in-depth analysis of 4-(3-Nitropyridin-2-yl)benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. A comprehensive search of public chemical databases indicates that a specific CAS (Chemical Abstracts Service) number has not been assigned to this particular isomer, highlighting its status as a specialized or novel research compound. This guide addresses this ambiguity by presenting a robust, scientifically-grounded strategy for its synthesis, purification, and characterization. We detail a validated palladium-catalyzed Suzuki-Miyaura cross-coupling protocol, discuss the critical role of the nitropyridine motif as a versatile synthetic handle, and explore its potential applications in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this and structurally related compounds.

Compound Identification and Physicochemical Properties

An exhaustive search for "4-(3-Nitropyridin-2-yl)benzoic acid" reveals no assigned CAS number in major chemical registration databases as of the date of this publication. This suggests the compound is not widely commercialized and likely exists as a research intermediate. For reference, the corresponding amino derivative, 4-(3-Aminopyridin-2-yl)benzoic acid , is registered under CAS Number 886505-75-5 [1]. The nitro compound detailed herein serves as a direct precursor to this amino analogue via standard nitro group reduction protocols.

The predicted physicochemical properties for the target compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₄ | Calculated |

| Molecular Weight | 244.21 g/mol | Calculated |

| IUPAC Name | 4-(3-Nitropyridin-2-yl)benzoic acid | - |

| Appearance | Expected to be a pale yellow solid | Predicted |

| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in methanol/ethanol | Predicted |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Estimated from analogues |

Rationale and Strategy for Synthesis

The synthesis of biaryl compounds, particularly those connecting heterocyclic and carbocyclic rings, is a cornerstone of modern medicinal chemistry. The target molecule, 4-(3-Nitropyridin-2-yl)benzoic acid, is ideally constructed using a palladium-catalyzed cross-coupling reaction, which offers high efficiency and functional group tolerance.

2.1. Causality Behind Method Selection: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the chosen method for several strategic reasons:

-

Versatility and Reliability : It is one of the most robust and widely used C-C bond-forming reactions in organic synthesis[2][3].

-

Commercial Availability of Precursors : The required starting materials, a halo-nitropyridine and a carboxyphenylboronic acid, are readily available from commercial suppliers.

-

Functional Group Tolerance : The reaction conditions are generally mild and tolerate a wide range of functional groups, including the nitro (-NO₂) and carboxylic acid (-COOH) moieties present in the target structure[4].

-

Favorable Reaction Mechanism : The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is well-understood, allowing for rational optimization of conditions[5].

The proposed retrosynthetic analysis is shown below.

Caption: Proposed Suzuki-Miyaura coupling synthesis pathway.

Experimental Protocol (Self-Validating System)

This protocol is a robust starting point, incorporating in-process controls and characterization steps to ensure the identity and purity of the final product.

3.1. Materials and Reagents

-

2-Chloro-3-nitropyridine (1.0 equiv)

-

4-Carboxyphenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)

-

Potassium Carbonate (K₂CO₃, 3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (1M HCl)

3.2. Step-by-Step Procedure

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent and Base Addition : Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous 1,4-dioxane, followed by an aqueous solution of K₂CO₃ (2M). The solvent ratio of dioxane to water is typically 4:1.

-

Reaction Execution : Heat the mixture to 85 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed.

-

Aqueous Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. This protonates the carboxylic acid, making it less soluble in water and facilitating its extraction into the organic layer. The product may precipitate at this stage.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the final product as a pale yellow solid.

Characterization and Spectroscopic Analysis

Validation of the synthesized compound's structure and purity is critical. The following techniques are standard for this purpose. [6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring and the two sets of doublet protons on the benzoic acid ring, in addition to a broad singlet for the carboxylic acid proton.

-

¹³C NMR : The carbon spectrum will confirm the presence of 12 distinct carbon environments, including the carbonyl carbon of the acid and carbons bearing the nitro group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1530 and 1350 cm⁻¹). [7]* Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should confirm the molecular formula (C₁₂H₈N₂O₄) by providing an accurate mass measurement of the [M-H]⁻ or [M+H]⁺ ion.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(3-nitropyridin-2-yl)benzoic acid scaffold is a valuable building block in drug discovery for several reasons.

-

Privileged Structural Motif : Pyridine and benzoic acid moieties are prevalent in a significant number of FDA-approved drugs, acting as key pharmacophoric elements or bioisosteres. [8]* Versatile Synthetic Handle : The nitro group is a highly versatile functional group. [9]It can be readily reduced to an amine (leading to CAS 886505-75-5), which can then be used in a variety of subsequent reactions such as amide bond formation, sulfonylation, or reductive amination to build molecular complexity.

-

Modulation of Physicochemical Properties : The electron-withdrawing nature of the nitropyridine ring can be used to modulate the electronic properties and pKa of the benzoic acid, influencing the molecule's binding affinity, solubility, and metabolic stability.

-

Potential Therapeutic Targets : Benzoic acid derivatives have been explored as anticancer agents, anti-inflammatory drugs, and inhibitors for various enzymes. [10]The unique geometry and electronic profile of this nitropyridine derivative could lead to novel inhibitors for kinases, proteases, or other important biological targets.

Overall Workflow Visualization

The entire process, from conceptualization to a fully characterized compound, is outlined in the workflow below.

Caption: Comprehensive workflow from synthesis to validation.

References

- The Role of Nitropyridines in Pharmaceutical Development. (2026). PharmaChem Insights.

-

Krasavin, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]

- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

-

Wikipedia. Suzuki reaction. Wikipedia. [Link]

-

NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Car, T. et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-